methyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate
Description
Methyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate is an organic compound characterized by its complex structure, which includes a benzoate ester linked to a naphthylamino group through a butanoyl linkage
Properties
IUPAC Name |
methyl 3-[[4-(naphthalen-1-ylamino)-4-oxobutanoyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-28-23(27)18-9-4-6-16(14-18)15-29-22(26)13-12-21(25)24-20-11-5-8-17-7-2-3-10-19(17)20/h2-11,14H,12-13,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYWGZMGEFRHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate typically involves multiple steps:
Formation of the Naphthylamino Intermediate: The initial step involves the preparation of 1-naphthylamine, which is then reacted with a suitable acylating agent to form 4-(1-naphthylamino)-4-oxobutanoic acid.
Esterification: The benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form methyl 3-hydroxybenzoate.
Coupling Reaction: The final step involves the coupling of the esterified benzoate with the naphthylamino intermediate under specific conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The ester and amide functionalities can participate in nucleophilic substitution reactions, where nucleophiles replace the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates and naphthylamino derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving esterases and amidases. Its structure allows it to mimic natural substrates, making it useful in enzyme kinetics studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmacological activities. The naphthylamino group is known for its bioactivity, and modifications of this compound could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate involves its interaction with specific molecular targets, such as enzymes. The ester and amide groups can be hydrolyzed by esterases and amidases, respectively, leading to the release of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-aminobenzoyloxy)benzoate: Similar in structure but with an aminobenzoyl group instead of a naphthylamino group.
Ethyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 3-({[4-(2-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate: Similar but with a 2-naphthylamino group instead of a 1-naphthylamino group.
Uniqueness
Methyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate is unique due to the specific positioning of the naphthylamino group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
